1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-15(2)17-8-10-18(11-9-17)23-21(26)20-7-4-12-24(22(20)27)14-16-5-3-6-19(13-16)25(28)29/h3-13,15H,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCGNYZRHXCYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the nitrophenyl group: This step may involve a nucleophilic substitution reaction where a nitrophenyl halide reacts with a suitable nucleophile.
Coupling with the isopropylphenyl group: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(3-Nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common reagents and conditions used in these reactions include hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
Pharmacological Properties
Antimicrobial Activity
Research indicates that compounds similar to 1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves inhibiting bacterial cell wall synthesis or disrupting metabolic pathways.
Anticancer Activity
Studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies demonstrate significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial activity of a series of dihydropyridine derivatives, including our compound of interest. The results indicated that these compounds had minimum inhibitory concentrations (MICs) in the low micromolar range against S. aureus, demonstrating their potential as new antimicrobial agents .
Case Study 2: Anticancer Mechanisms
In a recent investigation into the anticancer effects of related compounds, it was found that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its role in triggering programmed cell death .
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide would depend on its specific application. For example, if used as a calcium channel blocker, it would inhibit the influx of calcium ions through voltage-gated calcium channels, thereby affecting muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares key structural differences and their implications:
Key Observations:
- Electron Effects : The nitro group in the target compound increases polarity and may enhance binding to polar enzyme pockets compared to halogenated analogs (e.g., bromo in , chloro in ).
- Lipophilicity : The 4-isopropylphenyl group in the target compound balances polarity with moderate lipophilicity, contrasting with the highly lipophilic trimethoxyphenyl group in .
Biological Activity
The compound 1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of dihydropyridine compounds. The compound has shown promising activity against several bacterial strains.
Table 1: Antimicrobial Activity Against Different Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |
| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |
| Pseudomonas aeruginosa | 0.8 µg/mL | 1.5 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Anticancer Activity
The anticancer potential of dihydropyridine derivatives has been extensively studied. The compound demonstrated notable cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity on Human Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon Cancer) | 15 | Induction of apoptosis |
| DU145 (Prostate Cancer) | 10 | Inhibition of EGFR signaling |
In vitro studies revealed that the compound significantly inhibits cell proliferation in both HT29 and DU145 cell lines, with mechanisms involving apoptosis and inhibition of key signaling pathways such as EGFR .
Case Studies
A notable case study involved the synthesis and evaluation of similar compounds within the dihydropyridine class, which highlighted their potential as therapeutic agents. The study reported that modifications in the substituents on the nitrogen atom could enhance biological activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Pharmacological Insights
The pharmacological profile of this compound suggests it may function as a dual-action agent, exhibiting both antimicrobial and anticancer properties. The presence of the nitrophenyl group is believed to contribute to its bioactivity by enhancing electron affinity, thereby improving interaction with biological targets .
Q & A
Q. What are the recommended synthetic routes for preparing 1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide, and what challenges are associated with these methods?
The synthesis of structurally related dihydropyridine carboxamides typically involves coupling reactions between substituted pyridine precursors and aryl amines. For example, a modified procedure from Ting et al. (1990) involves refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid, leading to carboxamide formation via nucleophilic aromatic substitution . Key challenges include controlling tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine tautomers) and minimizing by-products, as observed in analogous syntheses . Reaction optimization may require adjusting stoichiometry, solvent systems, and catalysts to improve yield and purity.
Q. How can the molecular structure and tautomerism of this compound be confirmed experimentally?
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
Given the structural similarity to bioactive dihydropyridines, prioritize assays targeting enzymes or receptors associated with the compound’s hypothesized mechanism. For example:
- Kinase inhibition assays : Test against kinases like MAPK or EGFR using fluorescence-based ADP-Glo™ kits.
- Cellular viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors.
Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets are critical for initial validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
Discrepancies may arise from differences in tautomerism, assay conditions, or impurities. Strategies include:
- Structural recharacterization : Verify the compound’s tautomeric form via X-ray or NMR .
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent).
- Impurity profiling : Use HPLC-MS to identify and quantify by-products that may interfere with activity .
For example, a by-product formed during synthesis of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide was linked to reduced bioactivity until purified .
Q. What experimental design principles should guide optimization of this compound’s synthetic yield and purity?
Adopt a Design of Experiments (DoE) approach to systematically vary factors like:
- Reactant ratios : Optimize molar equivalents of 3-nitrophenylmethyl and 4-isopropylphenylamine.
- Catalyst loading : Test p-toluenesulfonic acid or alternative catalysts (e.g., Lewis acids).
- Reaction time/temperature : Use flow chemistry for precise control, as demonstrated in diphenyldiazomethane synthesis .
Response surface methodology (RSM) can model interactions between variables to maximize yield while minimizing side reactions .
Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility, bioavailability, and CYP450 interactions.
- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity.
- Molecular docking : Simulate binding to hERG channels or plasma proteins to assess off-target risks .
Experimental validation via metabolic stability assays (e.g., microsomal incubation) and Ames testing is recommended post-simulation .
Q. What strategies address low solubility or stability in formulation studies?
- Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability.
- Solid dispersion : Employ spray drying or hot-melt extrusion with polymers like PVP or HPMC.
Accelerated stability studies (40°C/75% RH) and HPLC monitoring can identify degradation pathways (e.g., hydrolysis of the amide bond) .
Q. How can structure-activity relationship (SAR) studies inform the design of more potent analogs?
Systematically modify substituents and analyze effects:
Methodological Notes
- Data Validation : Cross-reference NMR, MS, and crystallographic data to confirm compound identity .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance in biological assays .
- Open Science : Deposit raw data (e.g., crystallographic CIF files) in repositories like Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
